molecular formula C25H26N4O5 B15316093 Fmoc-His-Aib-OH

Fmoc-His-Aib-OH

Cat. No.: B15316093
M. Wt: 462.5 g/mol
InChI Key: DRXNKOXLDLFGEG-NRFANRHFSA-N
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Description

Fmoc-His-Aib-OH is a compound that consists of fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to histidine (His) and alpha-aminoisobutyric acid (Aib). This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is particularly useful in solid-phase peptide synthesis (SPPS) as it can be removed by base treatment without affecting the peptide chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-His-Aib-OH typically involves the protection of the amino groups of histidine and alpha-aminoisobutyric acid with the Fmoc group. This can be achieved by reacting the amino acids with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) . The reaction conditions are mild, and the Fmoc group is introduced efficiently.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of green chemistry principles, such as employing calcium iodide as a protective agent, has been explored to improve the efficiency and environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-His-Aib-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where this compound serves as a building block. The deprotection step yields the free amino group, which can then participate in further coupling reactions .

Mechanism of Action

The mechanism of action of Fmoc-His-Aib-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of histidine and alpha-aminoisobutyric acid during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides . The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H26N4O5

Molecular Weight

462.5 g/mol

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C25H26N4O5/c1-25(2,23(31)32)29-22(30)21(11-15-12-26-14-27-15)28-24(33)34-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14,20-21H,11,13H2,1-2H3,(H,26,27)(H,28,33)(H,29,30)(H,31,32)/t21-/m0/s1

InChI Key

DRXNKOXLDLFGEG-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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